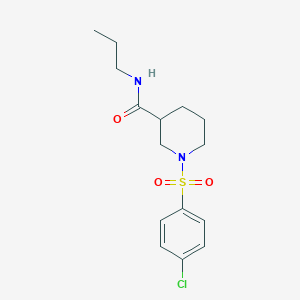
1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide, also known as CSP-1103, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSP-1103 is a piperidine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide involves the modulation of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. This compound acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of the receptors and increases the inhibitory effects of GABA. This results in the suppression of neuronal activity, leading to the anxiolytic, sedative, and anticonvulsant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. The anxiolytic effect of this compound is mediated by the modulation of GABA-A receptors in the amygdala, which is involved in the regulation of fear and anxiety. The sedative effect of this compound is mediated by the modulation of GABA-A receptors in the thalamus and brainstem, which are involved in the regulation of sleep and arousal. The anticonvulsant effect of this compound is mediated by the modulation of GABA-A receptors in the hippocampus and cortex, which are involved in the regulation of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for the precise modulation of neuronal activity and the investigation of the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential off-target effects, which may interfere with the interpretation of the results. Therefore, careful control experiments and the use of appropriate controls are necessary to ensure the specificity of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide, including the development of new drugs based on this compound, the investigation of the role of this compound in various neurological and psychiatric disorders, and the optimization of the synthesis method for this compound. Additionally, the use of advanced techniques, such as optogenetics and chemogenetics, may provide new insights into the mechanism of action of this compound and its potential therapeutic applications. Overall, the research on this compound holds great promise for the development of new drugs and the improvement of our understanding of the nervous system and its disorders.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide involves several steps, including the reaction of piperidine with 4-chlorobenzenesulfonyl chloride, followed by the addition of sodium hydroxide and ethylene oxide. The final product is obtained through the crystallization of the resulting compound. This synthesis method has been optimized to produce a high yield of this compound with good purity.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and seizures. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-propylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-9-17-15(19)12-4-3-10-18(11-12)22(20,21)14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURZEVMTAACBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



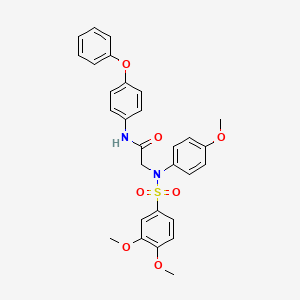




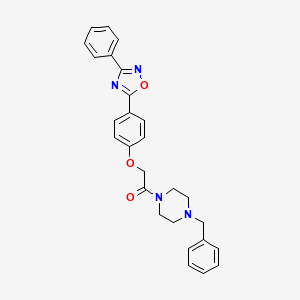
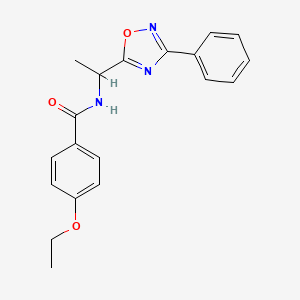
![3-(benzylsulfamoyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B7717836.png)
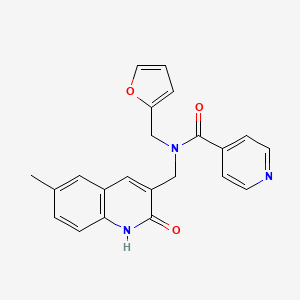

![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)